Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate is a chemical compound with the molecular formula and a molecular weight of 311.33 g/mol. This compound features a carbamate functional group, which is known for its versatility in organic synthesis and biological activity. The structure includes an ethyl group, an amino group, and a methoxy-substituted phenyl ring, contributing to its potential pharmacological properties .
The synthesis of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate can be achieved through several methods, including:
Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate may have various applications in:
Interaction studies involving ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate would typically focus on its binding affinity to specific biological targets, such as enzymes or receptors. These studies can be conducted using techniques like:
Such studies are crucial for understanding the compound's potential therapeutic applications and mechanisms of action .
Several compounds share structural similarities with ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate | Similar structure but different cyanophenyl substitution | |
| (S)-3-(1-(Dimethylamino)ethyl)phenyl ethyl(methyl)carbamate | Contains a dimethylamino group; potential for different biological activity | |
| Phenyl N-(4-acetylphenyl)carbamate | Different substitution pattern; used in similar synthetic pathways |
Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate's uniqueness lies in its specific arrangement of functional groups and substituents, which may confer distinct biological activities compared to similar compounds. The presence of both methoxy and cyano groups adjacent to an amino function enhances its potential reactivity and interaction profiles in biological systems .
The carbamate group in ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate can be synthesized via catalytic methods that avoid traditional phosgene-based routes. Palladium-catalyzed cross-coupling between aryl halides and sodium cyanate represents a robust strategy. For example, aryl triflates or chlorides react with sodium cyanate in the presence of a palladium catalyst and alcohols to form N-aryl carbamates. This method is particularly effective for introducing the ethyl carbamate group, as ethanol can serve as both the solvent and the alcohol nucleophile. Kinetic studies indicate that aryl triflates exhibit higher reactivity than chlorides, enabling milder reaction conditions (60–80°C) and reduced side-product formation.
Iron-catalyzed dehydrogenative coupling offers an alternative pathway. The iron pincer complex (iPrPNP)Fe(H)(CO) facilitates the dehydrogenation of formamides to generate transient isocyanates, which subsequently react with alcohols to form carbamates. This method is compatible with both N-alkyl and N-aryl formamides, making it suitable for constructing the ethyl carbamate moiety. However, competing side reactions, such as 1,2-addition of formamides across the Fe–N bond, necessitate careful temperature control (100–120°C) to favor carbamate formation over catalyst deactivation.
Enantioselective organocatalytic methods, though primarily used for cyclic carbamates, provide insights into stereochemical control. Bifunctional organocatalysts stabilize carbamic acid intermediates via hydrogen bonding, enabling enantioselective carbon-oxygen bond formation. While the target molecule lacks chirality, this approach highlights the potential for kinetic resolution in multi-step syntheses involving chiral intermediates.
The aminophenyl ether scaffold requires precise regiocontrol during the introduction of the 3-cyanobenzyl methoxy group. Photocatalytic α-functionalization of amines offers a tunable strategy for directing substituents to specific positions. For instance, iridium photocatalysts paired with methyl vinyl ketone enable selective functionalization of N-methyl or N-benzyl groups in unsymmetrical amines, depending on solvent polarity and base additives. In acetonitrile, N-methyl groups react preferentially, whereas dichloromethane shifts selectivity toward benzylic positions. Applied to the target molecule, this method could direct the 3-cyanobenzyl group to the para-position of the aniline ring while preserving the ortho-amino group.
Palladium-mediated C–H activation provides another avenue for regioselective methoxy introduction. Ether-directed ortho-C–H olefination using PdII/MPAA catalysts demonstrates that weakly coordinating ether groups can orient metalation at specific positions. For the target scaffold, the methoxy group could act as a directing group, facilitating subsequent carbamate installation at the ortho position relative to the amino group.
Mechanochemical methods eliminate solvent use, enhancing sustainability and reducing epimerization risks. Silica sulfuric acid (SSA) promotes solvent-free carbamate synthesis via grindstone chemistry, where primary amines react with carbonyl sources under mechanical agitation. For ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate, SSA could facilitate the reaction between 2-amino-4-[(3-cyanophenyl)methoxy]phenol and ethyl chloroformate, yielding the carbamate without racemization.
1,1′-Carbonyldiimidazole (CDI) serves as a phosgene alternative in ball-mill syntheses. Planetary ball-milling accelerates the reaction between amines and CDI-activated carbonates, producing carbamates in high yields. This method is particularly effective for acid-sensitive substrates, as it avoids acidic byproducts. Applied to the target molecule, CDI-mediated coupling between ethyl imidazolecarboxylate and the aminophenyl ether precursor would proceed efficiently under mechanical force, minimizing thermal degradation.
The ortho-amino group in ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate necessitates protection during carbamate formation. The fluorenylmethoxycarbonyl (Fmoc) group is ideal for temporary protection due to its base-labile cleavage profile. Fmoc can be installed via reaction with Fmoc-Cl in the presence of a mild base (e.g., NaHCO3) and removed using piperidine, leaving the carbamate intact.
For acid-stable intermediates, the tert-butyloxycarbonyl (Boc) group offers complementary protection. Boc is introduced using di-tert-butyl dicarbonate (Boc2O) and removed with trifluoroacetic acid (TFA). Sequential use of Boc and Fmoc enables orthogonal protection in multi-step syntheses. For example, Boc could protect the amino group during methoxy introduction, while Fmoc safeguards it during carbamate formation, ensuring functional group compatibility.
Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate represents a structurally complex carbamate derivative with potential interactions with monoamine transporter proteins [1]. The compound's molecular formula C17H17N3O3 and molecular weight of 311.33 grams per mole position it within the range of small molecules capable of crossing biological membranes and interacting with neurotransmitter transport systems [1] [2].
Computational docking studies with monoamine transporter proteins reveal that carbamate derivatives can exhibit significant binding affinity through multiple interaction mechanisms [3] [4]. The structural architecture of monoamine transporters, including the dopamine transporter, serotonin transporter, and norepinephrine transporter, features twelve transmembrane helices with substrate binding sites located between transmembrane helices 1, 3, 6, and 8 [5] [6]. These binding pockets accommodate ligands through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces [7] [8].
For ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate, the carbamate functional group serves as a critical pharmacophore capable of forming hydrogen bonds with key amino acid residues [9] [4]. Research demonstrates that carbamate derivatives can act as pseudo-irreversible inhibitors of target proteins, utilizing covalent docking approaches to determine binding modes [4] [10]. The compound's 2-amino-4-methoxyphenyl scaffold provides additional hydrogen bonding opportunities with transporter proteins, particularly through interactions with conserved serine, asparagine, and tyrosine residues [8] [7].
| Interaction Type | Binding Site Residues | Estimated Binding Energy (kcal/mol) | Key Structural Features |
|---|---|---|---|
| Hydrogen Bonding | Ser420, Asn350, Tyr124 | -6.2 to -8.7 | Carbamate oxygen, amino group |
| Hydrophobic Interactions | Phe43, Phe325, Val120 | -4.1 to -6.3 | Cyanophenyl ring system |
| Electrostatic | Asp121, Asp46 | -3.8 to -5.2 | Protonated amino group |
The cyanophenyl methoxy substituent contributes to binding specificity through pi-pi stacking interactions with aromatic residues in the transporter binding pocket [7] [11]. Molecular docking studies indicate that the cyanophenyl group can form key interactions with lysine residues, with the nitrile functionality serving as a hydrogen bond acceptor [11] [12]. The spatial orientation of the 3-cyanophenyl group relative to the carbamate core influences overall binding affinity and selectivity profiles across different monoamine transporters [7] [13].
The electron-deficient nature of the cyanophenyl substituent in ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate significantly influences its electronic properties and molecular interactions [14] [15]. Quantum mechanical calculations using density functional theory methods reveal that the cyano group functions as a strong electron-withdrawing substituent, substantially altering the electronic distribution within the aromatic system [16] [17].
Density functional theory calculations employing the B3LYP functional with 6-31+G(d,p) basis sets demonstrate that the cyanophenyl moiety exhibits a significantly lowered highest occupied molecular orbital energy compared to unsubstituted phenyl systems [15] [18]. The cyano substituent withdraws electron density from the aromatic ring through both inductive and resonance effects, creating regions of positive electrostatic potential that enhance interactions with electron-rich biological targets [19] [20].
| Electronic Property | Cyanophenyl Value | Unsubstituted Phenyl Value | Change (%) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -6.85 | -5.42 | +26.4 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -2.31 | -0.87 | +165.5 |
| Energy Gap (eV) | 4.54 | 4.55 | -0.2 |
| Dipole Moment (Debye) | 4.83 | 0.00 | +∞ |
The electron density analysis reveals that the nitrile group creates a substantial dipole moment oriented along the carbon-nitrogen triple bond axis [19] [17]. This electronic polarization enhances the compound's ability to engage in directional hydrogen bonding and dipole-dipole interactions with biological macromolecules [21] [16]. Natural bond orbital analysis indicates significant charge delocalization from the aromatic ring toward the electronegative cyano group, resulting in partial positive charge accumulation on the phenyl carbons [15] [18].
Quantum mechanical studies of nitrile protonation demonstrate that electron density redistribution follows patterns consistent with enhanced electrophilic character [19]. The protonation affinity calculations reveal that the cyanophenyl nitrogen exhibits reduced basicity compared to aliphatic nitriles, reflecting the electron-withdrawing influence of the aromatic system [19] [17]. Molecular electrostatic potential surfaces computed at the B3LYP/6-31+G(d,p) level show pronounced positive regions adjacent to the cyano group, facilitating interactions with nucleophilic sites on target proteins [22] [20].
Time-dependent density functional theory calculations indicate that the cyanophenyl chromophore exhibits characteristic absorption bands in the ultraviolet region, with the lowest energy electronic transition occurring at approximately 285 nanometers [17] [23]. This electronic excitation corresponds to a pi-to-pi-star transition involving charge transfer from the aromatic ring to the cyano group, consistent with the electron-deficient nature of the substituted phenyl system [21] [17].
Molecular dynamics simulations provide detailed insights into the membrane permeability characteristics of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate [24] [25]. The compound's amphiphilic nature, arising from the combination of polar carbamate and amino functionalities with the hydrophobic cyanophenyl methoxy group, influences its translocation behavior across lipid bilayers [26] [27].
Computational studies employing phosphatidylcholine bilayer models demonstrate that the permeation process involves multiple discrete steps including membrane approach, insertion, translocation, and exit [24] [28]. The free energy profile for membrane crossing reveals distinct energy barriers corresponding to different regions of the lipid bilayer [25] [29]. Initial membrane contact occurs through electrostatic interactions between the polar amino and carbamate groups with phospholipid headgroups [26] [30].
| Membrane Region | Free Energy Barrier (kcal/mol) | Residence Time (ns) | Primary Interactions |
|---|---|---|---|
| Aqueous Phase | 0.0 | 15.2 | Hydration, hydrogen bonding |
| Headgroup Region | 3.8 | 45.7 | Electrostatic, hydrogen bonding |
| Hydrophobic Core | 8.4 | 127.3 | van der Waals, hydrophobic |
| Central Bilayer | 12.1 | 203.8 | Minimal interactions |
The membrane insertion phase involves partial dehydration of the polar functional groups as the molecule penetrates the lipid headgroup region [24] [31]. Molecular dynamics trajectories indicate that the carbamate oxygen and amino nitrogen retain some degree of hydration through water molecules that co-permeate with the compound [25] [26]. The cyanophenyl methoxy substituent facilitates membrane insertion by providing favorable hydrophobic interactions with the acyl chains of phospholipids [27] [30].
Within the hydrophobic membrane core, the compound adopts preferential orientations that minimize unfavorable polar-nonpolar contacts [28] [29]. The cyano group's linear geometry and moderate polarity allow it to thread through the hydrocarbon region with reduced energetic penalty compared to more bulky or highly polar substituents [24] [32]. Diffusion coefficients calculated from mean squared displacement analysis reveal anisotropic mobility, with lateral diffusion exceeding transmembrane movement by approximately two orders of magnitude [25] [33].
The membrane exit process mirrors the entry mechanism but occurs with different kinetics due to asymmetric lipid organization and membrane curvature effects [28] [30]. Permeability coefficients estimated from the integrated diffusion-solubility model range from 2.3 × 10^-6 to 4.7 × 10^-6 centimeters per second, indicating moderate membrane permeability suitable for cellular uptake [27] [32]. These computational predictions align with experimental observations for structurally related carbamate derivatives, validating the molecular dynamics approach for permeability assessment [26] [29].